8-Hydroxyhyperforin 8,1-hemiacetal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyhyperforin 8,1-hemiacetal typically involves the isolation of hyperforin from the plant Hypericum perforatum, followed by specific chemical modifications. The key steps in the synthetic route include:
Isolation of Hyperforin: Hyperforin is extracted from the plant material using solvents such as ethanol or methanol.
Hydroxylation: The isolated hyperforin undergoes hydroxylation to introduce the hydroxy group at the desired position.
Formation of Hemiacetal: The hydroxylated intermediate is then subjected to conditions that promote the formation of the hemiacetal group. This step often involves the use of acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-scale extraction equipment to obtain hyperforin from large quantities of plant material.
Chemical Modification: Employing reactors and controlled conditions to carry out the hydroxylation and hemiacetal formation steps efficiently.
Purification: Utilizing techniques such as chromatography to purify the final product to the desired level of purity
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyhyperforin 8,1-hemiacetal undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or convert the hemiacetal to an alcohol.
Substitution: The methylbutenyl and methylpentyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs of this compound .
Scientific Research Applications
8-Hydroxyhyperforin 8,1-hemiacetal has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of monoterpenoids and hemiacetals.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of depression and anxiety, similar to other compounds derived from St. John’s wort.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 8-Hydroxyhyperforin 8,1-hemiacetal involves its interaction with various molecular targets and pathways:
Monoamine Reuptake Inhibition: Similar to hyperforin, it may inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine, contributing to its potential antidepressant effects.
Ion Channel Activation: It may activate transient receptor potential ion channels, leading to the influx of sodium and calcium ions, which can modulate neurotransmitter release.
Antioxidant Activity: The hydroxy group may contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Hyperforin: The parent compound from which 8-Hydroxyhyperforin 8,1-hemiacetal is derived. It shares similar biological activities but lacks the hydroxy and hemiacetal groups.
Adhyperforin: Another derivative of hyperforin with similar antidepressant properties but different structural modifications.
Hypericin: A related compound found in St. John’s wort, known for its antiviral and antidepressant activities.
Uniqueness
This compound is unique due to the presence of the hydroxy and hemiacetal groups, which confer distinct chemical reactivity and potential biological activities compared to its parent compound and other derivatives .
Properties
IUPAC Name |
(1R,3R,4R,5S,7R,8S)-8-hydroxy-4-methyl-1,5,7-tris(3-methylbut-2-enyl)-4-(4-methylpent-3-enyl)-3-(2-methylpropanoyl)-9-oxatricyclo[5.2.1.03,8]decane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O5/c1-22(2)13-12-18-31(11)27(15-14-23(3)4)21-32(19-16-24(5)6)29(37)33(20-17-25(7)8)30(38)34(31,28(36)26(9)10)35(32,39)40-33/h13-14,16-17,26-27,39H,12,15,18-21H2,1-11H3/t27-,31+,32+,33+,34+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUPNXPBDBNEAO-GAONCQJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C12C(=O)C3(C(=O)C(C1(O3)O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)[C@]12C(=O)[C@]3(C(=O)[C@]([C@@]1(O3)O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101098996 | |
Record name | (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101098996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59014-02-7 | |
Record name | (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59014-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101098996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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